2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl
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Overview
Description
2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl is a boronic acid derivative that is widely used in organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which is crucial in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that the compound’s stability and reactivity can be influenced by various factors, including the ph of the environment .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of the compound can be influenced by environmental factors such as pH. For instance, the rate of reaction can be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl typically involves the reaction of 2-(Dimethylamino)pyridine with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions using palladium catalysts and appropriate solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic ester to a boronic acid.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives and substituted pyridine compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Aminopyridine-4-boronic acid pinacol ester
- 4-(Dimethylamino)phenylboronic acid
- 2-(Dimethylamino)pyrimidine-5-boronic acid pinacol ester
Uniqueness
2-(Dimethylamino)pyridine-4-boronic acid pinacol ester-HCl is unique due to its specific structure, which provides distinct reactivity and stability in various chemical reactions. Its dimethylamino group enhances its nucleophilicity, making it particularly effective in Suzuki-Miyaura coupling reactions compared to other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)10-7-8-15-11(9-10)16(5)6;/h7-9H,1-6H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBILTNLBMDRGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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